Superior Bronchodilator Potency: Carbuterol 3 mg Matches or Exceeds Fenoterol 5 mg in Clinical Airway Conductance
In a clinical trial of 12 patients with reversible obstructive chronic bronchitis, oral carbuterol (3 mg) demonstrated superior potency compared to fenoterol (5 mg) based on specific airway conductance measurements. While the difference in FEV1 was not statistically significant, airway conductance—a more sensitive measure of large airway function—was significantly higher for carbuterol at three hours post-dose [1]. This indicates that a lower mass dose of carbuterol achieves equivalent or greater functional bronchodilation than a higher dose of fenoterol.
| Evidence Dimension | Bronchodilator potency (oral administration) measured by specific airway conductance |
|---|---|
| Target Compound Data | Carbuterol 3 mg oral |
| Comparator Or Baseline | Fenoterol 5 mg oral |
| Quantified Difference | Carbuterol 3 mg significantly greater than fenoterol 5 mg in airway conductance at 3 hours (p<0.05); FEV1 difference not significant |
| Conditions | Human clinical trial; 12 patients with reversible obstructive chronic bronchitis; double-blind crossover design |
Why This Matters
This head-to-head clinical data demonstrates that carbuterol offers greater bronchodilator efficacy per milligram, which is critical for dose-response modeling and for researchers seeking a potent reference agonist in comparative pharmacology studies.
- [1] Minette A, Marcq M, Gepts L. Carbuterol, fenoterol, orciprenaline, salbutamol and terbutaline per os in reversible obstructive chronic bronchitis. Bull Eur Physiopathol Respir. 1976 Jul-Aug;12(4):545-53. View Source
